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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

Cat. No.: B8822905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ring-opening

hydroarylation of cyclopropyl p-nitrophenyl ketone. This reaction is a valuable transformation

for the synthesis of functionalized γ-aryl ketones, which are important intermediates in

medicinal chemistry and materials science. The protocols described herein are based on the

work of Moran and coworkers, who developed a Brønsted acid-catalyzed approach using

hexafluoroisopropanol (HFIP) as the solvent.[1][2][3][4][5][6][7]

Introduction
The ring-opening hydroarylation of cyclopropanes is a powerful method for the construction of

complex molecular architectures from simple, readily available starting materials.[1] Traditional

methods have often been limited to highly activated "donor-acceptor" cyclopropanes.[1][2][3][4]

[5][6][7] However, the use of a catalytic amount of a strong Brønsted acid, such as triflic acid

(TfOH), in the highly polar, non-coordinating solvent hexafluoroisopropanol (HFIP) enables the

hydroarylation of less activated, monosubstituted cyclopropanes, including cyclopropyl

ketones.[1][2][3][4][5][6][7]

For cyclopropyl ketones, the reaction proceeds through a homo-conjugate addition pathway,

leading to the formation of linear γ-arylated ketone products.[2][4] This regioselectivity is in

contrast to the reaction of aryl-substituted cyclopropanes, which proceed via an SN1-type

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8822905?utm_src=pdf-interest
https://ouci.dntb.gov.ua/en/works/73ZLbMR9/
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02126k
https://chemrxiv.org/engage/chemrxiv/article-details/60c73e0f702a9b4eeb189cab
https://pubs.rsc.org/en/content/articlehtml/2018/sc/c8sc02126k
https://pubs.rsc.org/en/content/articlepdf/2018/sc/c8sc02126k
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c73e0f702a9b4eeb189cab/original/ring-opening-hydroarylation-of-monosubstituted-cyclopropanes-enabled-by-hexafluoroisopropanol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115651/
https://ouci.dntb.gov.ua/en/works/73ZLbMR9/
https://ouci.dntb.gov.ua/en/works/73ZLbMR9/
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02126k
https://chemrxiv.org/engage/chemrxiv/article-details/60c73e0f702a9b4eeb189cab
https://pubs.rsc.org/en/content/articlehtml/2018/sc/c8sc02126k
https://pubs.rsc.org/en/content/articlepdf/2018/sc/c8sc02126k
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c73e0f702a9b4eeb189cab/original/ring-opening-hydroarylation-of-monosubstituted-cyclopropanes-enabled-by-hexafluoroisopropanol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115651/
https://ouci.dntb.gov.ua/en/works/73ZLbMR9/
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02126k
https://chemrxiv.org/engage/chemrxiv/article-details/60c73e0f702a9b4eeb189cab
https://pubs.rsc.org/en/content/articlehtml/2018/sc/c8sc02126k
https://pubs.rsc.org/en/content/articlepdf/2018/sc/c8sc02126k
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c73e0f702a9b4eeb189cab/original/ring-opening-hydroarylation-of-monosubstituted-cyclopropanes-enabled-by-hexafluoroisopropanol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115651/
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02126k
https://pubs.rsc.org/en/content/articlehtml/2018/sc/c8sc02126k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mechanism to give branched products.[2][4][5][7] The p-nitrophenyl group on the cyclopropyl

ketone acts as a strong electron-withdrawing group, activating the cyclopropane ring towards

nucleophilic attack.

Reaction Mechanism and Experimental Workflow
The proposed mechanism for the Brønsted acid-catalyzed ring-opening hydroarylation of

cyclopropyl ketones is depicted below. The reaction is initiated by the protonation of the

carbonyl oxygen by the Brønsted acid (TfOH), which is facilitated by the HFIP solvent. This

protonation activates the cyclopropane ring, making it susceptible to nucleophilic attack by an

electron-rich arene. The subsequent collapse of the intermediate leads to the ring-opened

product, which, after tautomerization, affords the final γ-aryl ketone.
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Caption: Proposed mechanism for the Brønsted acid-catalyzed ring-opening hydroarylation.

A general workflow for carrying out this reaction in a research setting is outlined below. The

process involves simple setup and purification steps, making it an accessible method for

synthetic chemists.
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Caption: General experimental workflow for the hydroarylation reaction.
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Quantitative Data
The following tables summarize the yields of the ring-opening hydroarylation of various

cyclopropyl ketones with different electron-rich arenes. The data is extracted from the work of

Richmond et al. and highlights the scope of the reaction.[5][6]

Table 1: Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone with Various Arenes

Entry Arene Nucleophile Product Yield (%)

1
1,3,5-

Trimethoxybenzene

1-(2,4,6-

trimethoxyphenyl)-4-

(4-nitrophenyl)butan-

1-one

82

2
1,3-

Dimethoxybenzene

1-(2,4-

dimethoxyphenyl)-4-

(4-nitrophenyl)butan-

1-one

75

Table 2: Hydroarylation of Various Cyclopropyl Ketones with 1,3,5-Trimethoxybenzene
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Entry
Cyclopropyl
Ketone

Product Yield (%)

1
Cyclopropyl phenyl

ketone

1-phenyl-4-(2,4,6-

trimethoxyphenyl)buta

n-1-one

67

2
Cyclopropyl methyl

ketone

1-(2,4,6-

trimethoxyphenyl)pent

an-2-one

65

3
Cyclopropyl p-

methoxyphenyl ketone

1-(4-

methoxyphenyl)-4-

(2,4,6-

trimethoxyphenyl)buta

n-1-one

98

4
Cyclopropyl p-

chlorophenyl ketone

1-(4-chlorophenyl)-4-

(2,4,6-

trimethoxyphenyl)buta

n-1-one

67

5
Cyclopropyl p-

nitrophenyl ketone

1-(4-nitrophenyl)-4-

(2,4,6-

trimethoxyphenyl)buta

n-1-one

82

Experimental Protocols
General Procedure for the Ring-Opening Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone

Materials:

Cyclopropyl p-nitrophenyl ketone

Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)

Hexafluoroisopropanol (HFIP)
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Triflic acid (TfOH)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Silica gel for column chromatography

Equipment:

Round-bottom flask or vial with a magnetic stir bar

Septum

Syringes

Temperature-controlled heating block or oil bath

Rotary evaporator

Standard glassware for workup and chromatography

Protocol:

To a clean, dry reaction vial equipped with a magnetic stir bar, add cyclopropyl p-nitrophenyl

ketone (1.0 equiv.) and the arene nucleophile (1.2 equiv.).

Dissolve the solids in hexafluoroisopropanol (HFIP) to a concentration of 0.1 M with respect

to the cyclopropyl ketone.

Place the vial in a pre-heated heating block set to 65 °C.

To the stirring solution, add triflic acid (TfOH, 10 mol%) dropwise via syringe.

Seal the vial with a cap and allow the reaction to stir at 65 °C.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking

aliquots for ¹H NMR analysis.

Upon completion, allow the reaction mixture to cool to room temperature.

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-aryl ketone.

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass

Spectrometry (HRMS).

Safety Precautions:

Hexafluoroisopropanol (HFIP) is a corrosive and volatile solvent. Handle it in a well-

ventilated fume hood and wear appropriate personal protective equipment (PPE), including

gloves and safety glasses.

Triflic acid (TfOH) is a strong, corrosive acid. Handle with extreme care in a fume hood and

wear appropriate PPE.

Standard laboratory safety procedures should be followed at all times.

Applications in Drug Development and Medicinal
Chemistry
The γ-aryl ketone scaffold is a prevalent motif in a variety of biologically active molecules and

natural products. The ability to synthesize these structures efficiently from simple precursors is

of significant interest to the pharmaceutical industry. This ring-opening hydroarylation
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methodology provides a direct route to functionalized ketones that can serve as key

intermediates in the synthesis of more complex drug candidates. The reaction's tolerance for

various functional groups on both the cyclopropyl ketone and the arene nucleophile allows for

the rapid generation of diverse compound libraries for screening and lead optimization. For

instance, the p-nitrophenyl group can be readily reduced to an aniline, providing a handle for

further functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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